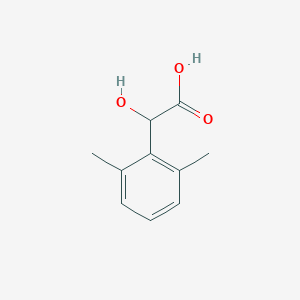
2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid” is a chemical compound with the molecular formula C10H12O2 . It is also known as “(2,6-dimethylphenyl)acetic acid” and has a molecular weight of 164.2 . The compound is stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H12O2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule. The exact molecular structure would require further analysis using techniques such as X-ray crystallography.
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 164.2 . The InChI code for the compound is 1S/C10H12O2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) . Further physical and chemical properties such as melting point, boiling point, solubility, etc., would require additional research.
科学的研究の応用
Environmental Science and Toxicology
Phenoxyacetic acid herbicides, related to 2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid, have been studied for their potential health risks, including associations with soft-tissue sarcomas and non-Hodgkin's lymphoma. Despite methodological limitations, there is evidence suggesting a causal link, particularly for non-Hodgkin's lymphomas. However, the carcinogenic potency of these compounds appears relatively weak compared to alternative herbicides or manual vegetation cleaning, which carry higher occupational injury risks (Kelly & Guidotti, 1989).
Biotechnology and Green Chemistry
Lactic acid, an important hydroxycarboxylic acid, is produced by the fermentation of sugars present in biomass. This process highlights the potential of using lactic acid as a feedstock for the synthesis of biodegradable polymers and other chemicals, demonstrating the biotechnological applications of hydroxycarboxylic acids in producing sustainable materials (Gao, Ma, & Xu, 2011).
Dermatology and Cosmetic Applications
Hydroxy acids, including this compound, have been widely used in cosmetic and therapeutic formulations for their beneficial effects on the skin. These compounds are employed in treating conditions like photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Their safety and efficacy, particularly in sun-exposed skin, are of special interest, suggesting the role of hydroxy acids in dermatologic applications (Kornhauser, Coelho, & Hearing, 2010).
Organic Chemistry and Material Science
Hydroxycinnamic acids, structurally related to this compound, possess significant antioxidant properties and have been the subject of structure-activity relationship studies. These studies aim to generate more potent antioxidant molecules, demonstrating the relevance of hydroxycarboxylic acids in the development of new materials and chemicals with enhanced biological properties (Razzaghi-Asl et al., 2013).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust, wear protective gloves/clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
将来の方向性
The compound “2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid” and its analogs have potential applications in the field of non-steroidal anti-inflammatory drugs (NSAIDs) . They have been investigated as therapeutics for neurodegenerative and amyloid diseases as well as cancer . Future research could focus on exploring these therapeutic applications further.
特性
IUPAC Name |
2-(2,6-dimethylphenyl)-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-3-5-7(2)8(6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJTUGFHYVMYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-methoxyethyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2672419.png)
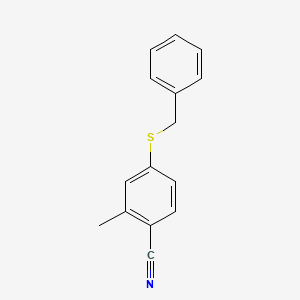
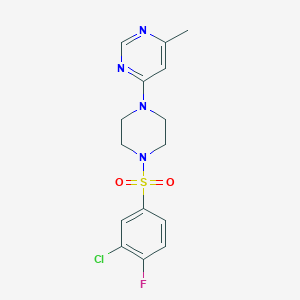
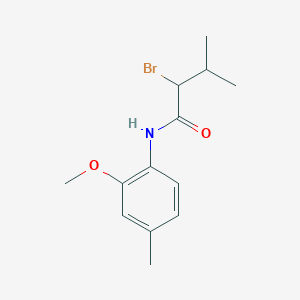
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2672424.png)
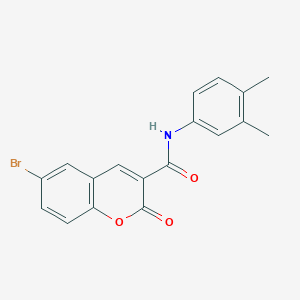
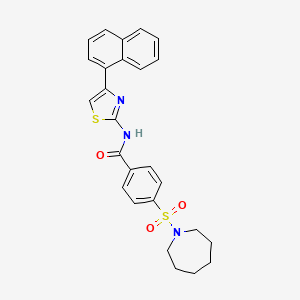
![N-[6-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2672430.png)
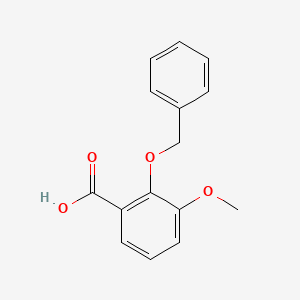
![Methyl 2-[2-(2-acetylsulfanylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2672435.png)
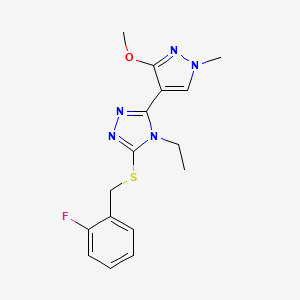
![Tert-butyl 3-propan-2-yl-2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2672440.png)
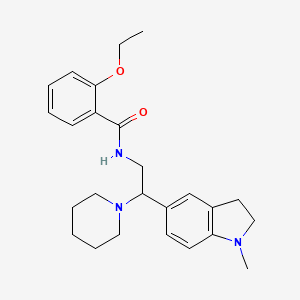
![1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2672442.png)
